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molecular formula C8H7FN2 B8695626 3-fluoro-1H-indol-5-amine

3-fluoro-1H-indol-5-amine

Cat. No. B8695626
M. Wt: 150.15 g/mol
InChI Key: SVUDOWPIDDHNFM-UHFFFAOYSA-N
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Patent
US09359338B2

Procedure details

Add zinc powder (387 mg, 5 mmol) portionwise to a solution of 3-fluoro-5-nitro-1H-indole (360 mg, 2 mmol) in methanol (10 mL). Then add dropwise 15.5% ammonium chloride solution (10 mL, 20 mmol), stir the reaction at ambient temperature for 5 hrs. Filter, dilute the filtrate with water (50 mL), extract with ethyl acetate (50 mL×2), wash with brine (50 mL×2), dry over anhydrous sodium sulfate. Concentrate under reduced pressure to give the crude product. Purify by flash chromatography (silica gel, EtOAc:PE=1:3) to yield the title compound (150 mg, 50%). MS: (M+1): 151.2.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
387 mg
Type
catalyst
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:11]([O-])=O)[CH:9]=2)[NH:4][CH:3]=1.[Cl-].[NH4+]>CO.[Zn]>[F:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([NH2:11])[CH:9]=2)[NH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
360 mg
Type
reactant
Smiles
FC1=CNC2=CC=C(C=C12)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
387 mg
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at ambient temperature for 5 hrs
Duration
5 h
FILTRATION
Type
FILTRATION
Details
Filter
ADDITION
Type
ADDITION
Details
dilute the filtrate with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate (50 mL×2)
WASH
Type
WASH
Details
wash with brine (50 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
Purify by flash chromatography (silica gel, EtOAc:PE=1:3)

Outcomes

Product
Name
Type
product
Smiles
FC1=CNC2=CC=C(C=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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